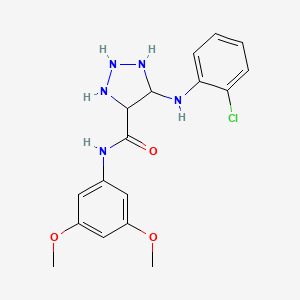

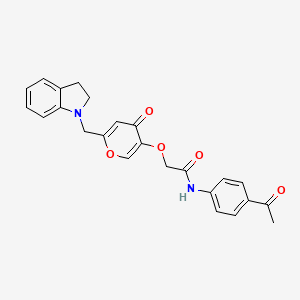

![molecular formula C20H15F3N4O2S B2715810 3-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}-1-isobutylquinoxalin-2(1H)-one CAS No. 1251687-25-8](/img/structure/B2715810.png)

3-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}-1-isobutylquinoxalin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a quinoxaline derivative with a piperazine ring and a chlorophenoxyacetyl group attached . Quinoxaline derivatives are known to exhibit a wide range of biological activities, and the piperazine ring is a common feature in many pharmaceuticals . The chlorophenoxyacetyl group could potentially be involved in various chemical reactions .

Physical And Chemical Properties Analysis

Without specific data, it’s difficult to provide a detailed analysis of the physical and chemical properties of this compound .科学的研究の応用

Antimicrobial and Anticancer Activities

A series of related compounds have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, a study on 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives revealed significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. Some derivatives also displayed promising anticancer activity, although lower than standard drugs like 5-fluorouracil and tomudex. Molecular docking studies indicated good anticancer potency for some compounds, suggesting their potential as leads in drug design for cancer therapy (S. Mehta, Sanjiv Kumar, et al., 2019).

Chemical Synthesis and Characterization

Research on dibenzosuberanylpiperazine (DSP) derivatives aimed at reversing chloroquine resistance in malaria showcased the systematic synthesis of DSP and its piperazin-1-yl derivatives. These studies are crucial for developing chemosensitizers to combat drug-resistant malaria, illustrating the chemical versatility and potential of these compounds in medicinal chemistry (Y. Osa, Seiki Kobayashi, et al., 2003).

Fluorescence and Luminescent Properties

Another interesting application is in the field of luminescence. Novel piperazine-substituted naphthalimide compounds have been synthesized, showing characteristics typical of pH probes and demonstrating fluorescence quenching via photo-induced electron transfer (PET) processes. These findings suggest applications in fluorescence microscopy and the development of fluorescent probes for biological and chemical sensing (Jiaan Gan, Kongchang Chen, et al., 2003).

Enantioselective Synthesis

The enantioselective synthesis of compounds for use as CGRP receptor inhibitors highlights the importance of stereochemistry in drug development. A detailed study presents the development of an economical and stereoselective synthesis method for a potent CGRP receptor antagonist, demonstrating the critical role of chirality in medicinal chemistry (Reginald O. Cann, Chung-pin Chen, et al., 2012).

作用機序

Target of action

Erastin’s primary targets are mitochondrial voltage-dependent anion channels (VDAC) .

Mode of action

Erastin binds to VDAC and alters its gating, which leads to an oxidative, non-apoptotic cell death in several human tumors harboring activating mutations in the RAS-RAF-MEK signaling .

Biochemical pathways

The affected pathway is the RAS-RAF-MEK signaling pathway. The alteration in VDAC gating by Erastin leads to changes in this pathway, resulting in cell death .

Result of action

The molecular and cellular effects of Erastin’s action include the induction of an oxidative, non-apoptotic cell death in certain human tumors .

Safety and Hazards

将来の方向性

特性

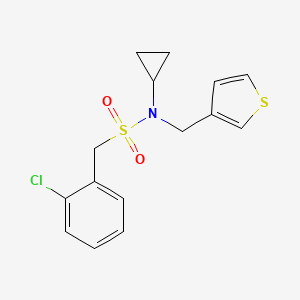

IUPAC Name |

N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N4O2S/c1-13-24-25-20-19(3-2-10-26(13)20)30(28,29)27(12-14-4-6-15(21)7-5-14)16-8-9-17(22)18(23)11-16/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXCZWMIZLFZGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=C(C=C3)F)C4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B2715727.png)

![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone](/img/structure/B2715731.png)

![N-Methyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanamine sulfate](/img/structure/B2715736.png)

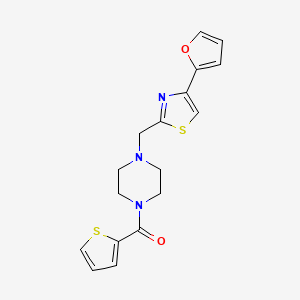

![N-[1-(hydroxymethyl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B2715740.png)

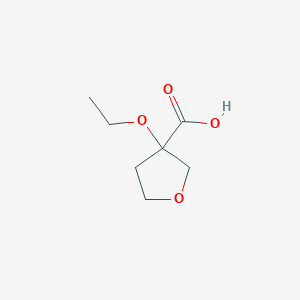

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2715741.png)

![2-[4-(2-Chloro-4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2715742.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2715744.png)

![(E)-3-(furan-2-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2715749.png)